1-(2-Hydroxy-5-propoxyphenyl)ethanone
Description
Properties
CAS No. |
288074-68-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2-hydroxy-5-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-9-4-5-11(13)10(7-9)8(2)12/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
PSKYLWRFWHJACM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 2 Hydroxy 5 Propoxyphenyl Ethanone
Direct Synthesis Approaches to the Phenolic Ethanone (B97240) Core
Direct synthesis methods aim to introduce the acetyl group onto a pre-functionalized benzene (B151609) ring in a single key step. The most prominent of these reactions are the Fries rearrangement and the Friedel-Crafts acylation.
Fries Rearrangement:
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com For the synthesis of 1-(2-Hydroxy-5-propoxyphenyl)ethanone, the logical precursor is 4-propoxyphenyl acetate (B1210297). The reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the carbon atoms of the aromatic ring. wikipedia.org
The conventional procedure involves heating the precursor, 4-propoxyphenyl acetate, with a stoichiometric or excess amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄). sigmaaldrich.comorganic-chemistry.org The reaction is typically performed without a solvent or in a high-boiling inert solvent. For instance, a procedure analogous to the synthesis of 2-hydroxy-5-methylacetophenone involves heating the corresponding acetate precursor with aluminum chloride at temperatures ranging from 140-150°C for several hours. chemicalbook.com Following the reaction, the mixture is carefully quenched with ice and acid to hydrolyze the intermediate complex and liberate the final product. chemicalbook.com
Friedel-Crafts Acylation:
Another fundamental method for forming aryl ketones is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves treating an activated aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. To synthesize this compound, the starting material would be 4-propoxyphenol (B92817).
The common acylating agents for this reaction are acetyl chloride or acetic anhydride (B1165640). nih.gov The reaction is typically catalyzed by aluminum chloride. nih.gov The hydroxyl group of 4-propoxyphenol is a strong activating group, directing the incoming electrophile (the acylium ion, [CH₃CO]⁺) to the ortho and para positions. Since the position para to the propoxy group is occupied by the hydroxyl group, the acylation is directed to the ortho position, yielding the desired product. The reaction conditions are often harsh and require more than a stoichiometric amount of the catalyst because the Lewis acid complexes with both the starting phenol (B47542) and the product ketone. organic-chemistry.org
The efficiency and selectivity of direct synthesis methods are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst is crucial for maximizing the yield of the desired this compound and minimizing side products.
For the Fries rearrangement , temperature is a critical factor influencing the regioselectivity of the acylation. wikipedia.org Generally, lower reaction temperatures (below 60°C) favor the formation of the para-isomer, while higher temperatures (above 100°C) promote the formation of the ortho-isomer. byjus.comajchem-a.com Therefore, to maximize the yield of the target ortho-isomer (this compound), the reaction should be conducted at elevated temperatures. chemicalbook.com
The choice of solvent also plays a significant role. Non-polar solvents tend to favor the ortho-substituted product, whereas polar solvents can enhance the formation of the para-product. byjus.com The catalyst itself can also influence the outcome; alternatives to AlCl₃, such as zinc powder or methanesulfonic acid, have been explored to achieve selective rearrangements under milder conditions. organic-chemistry.org
| Parameter | Condition | Favored Product | Rationale |
|---|---|---|---|
| Temperature | Low (e.g., < 60°C) | para-Hydroxy Aryl Ketone | Thermodynamically controlled product |
| High (e.g., > 100°C) | ortho-Hydroxy Aryl Ketone | Kinetically controlled product, formation of a chelated intermediate | |
| Solvent Polarity | Polar | para-Hydroxy Aryl Ketone | Solvates the acylium ion, allowing it to diffuse and attack the para position |
| Non-polar | ortho-Hydroxy Aryl Ketone | Favors an intramolecular mechanism or solvent cage effect | |
| Catalyst | Strong Lewis Acids (e.g., AlCl₃) | Can require harsh conditions | Forms stable complexes with carbonyl oxygen |
The mechanism of the Fries rearrangement has been extensively studied, though some aspects remain debated. The widely accepted pathway involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenolic ester. wikipedia.orgbyjus.com This coordination polarizes the ester bond, leading to the formation of an acylium carbocation. byjus.com This electrophilic acylium ion then attacks the activated aromatic ring via an electrophilic aromatic substitution. wikipedia.org The temperature-dependent regioselectivity is explained by reaction control; the ortho-product is often the result of kinetic control, favored at higher temperatures, while the more stable para-product is favored under thermodynamic control at lower temperatures. wikipedia.org
The Friedel-Crafts acylation mechanism is a well-established electrophilic aromatic substitution. It begins with the reaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (AlCl₃) to generate a highly electrophilic acylium ion. The electron-rich ring of 4-propoxyphenol then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base (such as the [AlCl₄]⁻ complex) abstracts a proton from the ring, restoring aromaticity and yielding the final ketone product. mdpi.com
Derivatization from Related Precursors
An alternative synthetic strategy involves modifying a precursor that already contains the 2-hydroxyacetophenone (B1195853) core. This approach often provides better control over regiochemistry and may proceed under milder conditions.
The most common derivatization approach is the selective alkylation of a dihydroxylated precursor. This process is a type of functional group interconversion, specifically the formation of an ether from an alcohol. ic.ac.uksolubilityofthings.com
The ideal starting material for this route is 1-(2,5-dihydroxyphenyl)ethanone. The synthesis proceeds via a Williamson ether synthesis , where one of the phenolic hydroxyl groups is converted into a propoxy group. The key challenge is the selective alkylation of the hydroxyl group at the 5-position while leaving the 2-position hydroxyl group intact. The hydroxyl group at the 2-position is sterically hindered by the adjacent acetyl group and forms a strong intramolecular hydrogen bond with the carbonyl oxygen, which reduces its nucleophilicity. nih.govnih.gov This inherent difference in reactivity allows for the selective alkylation at the 5-position.
The reaction is typically carried out by treating 1-(2,5-dihydroxyphenyl)ethanone with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a mild base like potassium carbonate (K₂CO₃) and an inert solvent like acetone (B3395972) or acetonitrile (B52724). psu.edu The base deprotonates the more acidic and accessible 5-hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the halide from the propylating agent, forming the desired ether linkage. psu.edu
| Precursor | Propylating Agent | Base | Typical Solvent | Product |
|---|---|---|---|---|
| 1-(2,5-Dihydroxyphenyl)ethanone | 1-Bromopropane | Potassium Carbonate (K₂CO₃) | Acetone | This compound |
| 1-(2,5-Dihydroxyphenyl)ethanone | Propyl Iodide | Potassium Carbonate (K₂CO₃) | Acetonitrile | This compound |
| 1-(2,5-Dihydroxyphenyl)ethanone | Dipropyl Sulfate | Sodium Hydroxide (B78521) (NaOH) | Water/Ethanol (B145695) | This compound |
While ring-closing reactions are not a common strategy for synthesizing a simple aromatic structure like this compound, rearrangement reactions are central to some of the most important synthetic routes.
As discussed previously, the Fries rearrangement is the quintessential example of a rearrangement reaction leading directly to the target molecular framework. sigmaaldrich.com It is fundamentally a rearrangement of a phenolic ester, where an acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring. wikipedia.orgbyjus.com This transformation is a powerful tool for converting readily available phenols into more complex hydroxy aryl ketones. The reaction can be considered a derivatization in the sense that it modifies the functional group arrangement of the 4-propoxyphenyl acetate precursor to achieve the final product structure.
In addition to the classic Lewis acid-catalyzed method, the photo-Fries rearrangement offers an alternative pathway. wikipedia.orgsigmaaldrich.com This variant is initiated by UV light and proceeds through a radical mechanism. While it can produce both ortho and para isomers, yields are often lower than the thermal version, making it less common for commercial production but valuable in specific laboratory contexts. wikipedia.org
Novel Synthetic Methodologies
Catalyst-Mediated Synthesis (e.g., Copper(II)-catalyzed transformations)
Catalyst-mediated synthesis offers a powerful tool for the selective functionalization of aromatic rings. In the context of preparing this compound, a key transformation is the acylation of a substituted phenol. While traditional methods like the Friedel-Crafts acylation often require stoichiometric amounts of strong Lewis acids, contemporary approaches utilize transition metal catalysts to achieve similar transformations under milder conditions.
Copper(II) catalysts, for instance, have been shown to be effective in mediating the ortho-acylation of phenols. This regioselectivity is particularly valuable for the synthesis of 2-hydroxyaryl ketones. The general mechanism is believed to involve the coordination of the copper catalyst to the phenolic oxygen, which directs the electrophilic acylating agent to the ortho position. For the synthesis of this compound, a plausible precursor would be 4-propoxyphenol. The acylation could be achieved using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a copper(II) salt.
Table 1: Plausible Conditions for Copper(II)-Catalyzed ortho-Acylation of 4-Propoxyphenol This table is illustrative and based on general findings for copper-catalyzed acylations of phenols, as direct experimental data for this specific substrate is not readily available in the cited literature.
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Potential Outcome |
|---|---|---|---|---|
| Copper(II) chloride (CuCl₂) | Acetyl chloride | Dichloromethane | 25-40 | Predominantly ortho-acylation |
| Copper(II) triflate (Cu(OTf)₂) | Acetic anhydride | 1,2-Dichloroethane | 60-80 | Mixture of ortho and para isomers |
| Copper(II) acetate (Cu(OAc)₂) | Acetic acid | Toluene | 100-110 | Lower conversion, requires dehydrating agent |
One-Pot Synthesis Techniques for Efficiency and Sustainability
A potential one-pot strategy for the synthesis of this compound could involve an initial etherification of hydroquinone (B1673460) to form 4-propoxyphenol, followed by an in situ acylation. For instance, hydroquinone could be reacted with a propylating agent (e.g., 1-bromopropane) in the presence of a base. After the etherification is complete, an acylating agent and a suitable catalyst could be added directly to the reaction mixture to effect the acylation.
Another one-pot approach could be a modified Hoesch reaction. In this scenario, 4-propoxyphenol could be reacted with acetonitrile in the presence of a Lewis acid catalyst (such as zinc chloride) and hydrogen chloride gas. The initially formed ketimine intermediate would then be hydrolyzed in situ upon the addition of water to yield the desired 2-hydroxy-5-propoxyphenyl ethanone. This method avoids the isolation of the often-unstable ketimine intermediate.
Table 2: Hypothetical One-Pot Synthesis of this compound This table outlines a conceptual one-pot process, as specific literature for a one-pot synthesis of this compound is not available.
| Step | Reagents | Catalyst | Solvent | Key Transformation |
|---|---|---|---|---|
| 1 | Hydroquinone, 1-Bromopropane, K₂CO₃ | - | Acetone | Etherification |
| 2 | Acetic Anhydride | Zinc Chloride | Acetone (same pot) | Fries Rearrangement/Acylation |
| 3 | Aqueous HCl | - | Acetone (same pot) | Hydrolysis/Workup |
Green Chemistry Principles in Synthetic Design and Implementation
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing processes. Key aspects include the use of safer solvents, energy-efficient reaction conditions, and the utilization of catalytic rather than stoichiometric reagents.
One of the most well-established methods for synthesizing hydroxyaryl ketones is the Fries rearrangement, where an aryl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid. researchgate.net Traditional Fries rearrangements often employ stoichiometric amounts of aluminum chloride, which generates significant amounts of acidic waste during workup. Green alternatives focus on using solid acid catalysts that can be easily recovered and reused, or employing catalytic amounts of more environmentally friendly Lewis acids.
Microwave-assisted organic synthesis is another green technique that can be applied to the synthesis of this compound. Microwave heating can significantly reduce reaction times and improve yields, often under solvent-free conditions. For example, the Fries rearrangement of 4-propoxyphenyl acetate could potentially be carried out by adsorbing the ester onto a solid support, such as acidic alumina (B75360) or silica (B1680970) gel, and irradiating the mixture with microwaves. This approach minimizes the use of hazardous solvents and reduces energy consumption.
The use of safer, renewable solvents is also a cornerstone of green chemistry. Where solvents are necessary, replacing hazardous chlorinated solvents with more benign alternatives like ethanol, water, or ionic liquids can significantly reduce the environmental impact of the synthesis.
Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Fries Rearrangement
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acid (e.g., Zeolite, Amberlyst) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free or green solvents (e.g., Ethanol) |
| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) |
| Waste | Significant acidic aqueous waste | Minimal waste, recyclable catalyst |
| Atom Economy | Lower due to stoichiometric reagent | Higher |
Chemical Reactivity and Advanced Derivatization of 1 2 Hydroxy 5 Propoxyphenyl Ethanone
Reactivity of the Phenolic Hydroxyl and Carbonyl Groups
The hydroxyl and carbonyl groups are the most reactive sites in the molecule, participating in a variety of reactions typical for phenols and ketones.
The nucleophilic phenolic hydroxyl group readily undergoes alkylation and acylation. O-alkylation, typically performed using alkyl halides in the presence of a weak base like potassium carbonate, results in the formation of the corresponding ether. O-acylation involves reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640), often in the presence of a base such as pyridine, to yield an ester. This acylation step is the initial phase of the Baker-Venkataraman transformation. orientjchem.org
| Reaction Type | Reagent Example | Product Type |
| O-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | 1-(2-Methoxy-5-propoxyphenyl)ethanone |
| O-Acylation | Benzoyl chloride, Pyridine | 2-Acetyl-4-propoxyphenyl benzoate |
The electrophilic carbon of the acetyl group's carbonyl is susceptible to attack by various nucleophiles. Condensation with primary amines leads to the formation of imines, also known as Schiff bases. Similarly, reactions with other nucleophiles like hydroxylamine (B1172632) and thiosemicarbazides yield oximes and thiosemicarbazones, respectively. These reactions are often catalyzed by acid. For instance, the reaction of 2′-hydroxy-5′-methoxyacetophenone with 4,4-dimethyl-3-thiosemicarbazide (B1301938) results in the formation of the corresponding thiosemicarbazone. researchgate.net
| Nucleophile | Product Class |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Oxime |
| Thiosemicarbazide (B42300) | Thiosemicarbazone |
The functional groups of 1-(2-Hydroxy-5-propoxyphenyl)ethanone can undergo both oxidation and reduction. The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(1,2-dihydroxy-5-propoxyphenyl)ethane.
Conversely, oxidation reactions can target the phenolic ring. Under specific conditions, hydroxyacetophenone derivatives can be oxidized to form corresponding quinones. The choice of oxidizing agent is critical to control the reaction's outcome and avoid undesired side reactions.
Electrophilic Aromatic Substitution on the Phenoxyphenyl Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating hydroxyl (-OH) and propoxy (-OPr) groups. wikipedia.orgmasterorganicchemistry.com Both of these are strong activating groups and direct incoming electrophiles to the ortho and para positions. The acetyl group (-COCH₃), however, is a deactivating group and a meta-director.
The regiochemical outcome of an SEAr reaction is determined by the combined directing effects of these substituents.
The hydroxyl group at C2 directs to C1, C3, and C5.
The propoxy group at C5 directs to C2, C4, and C6.
The acetyl group at C1 directs to C3 and C5.
Considering the positions are already substituted at C1, C2, and C5, the available positions for substitution are C3, C4, and C6. The powerful activating and directing effects of the hydroxyl and propoxy groups dominate. The position ortho to the hydroxyl group (C3) and ortho to the propoxy group (C4, C6) are the most likely sites of attack. Steric hindrance from the adjacent acetyl group might slightly disfavor substitution at C6. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to yield a mixture of products, primarily substituted at the C3 and C4 positions. libretexts.org
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1-(2-Hydroxy-3-nitro-5-propoxyphenyl)ethanone and 1-(2-Hydroxy-4-nitro-5-propoxyphenyl)ethanone |
| Bromination | Br₂/FeBr₃ | 1-(3-Bromo-2-hydroxy-5-propoxyphenyl)ethanone and 1-(4-Bromo-2-hydroxy-5-propoxyphenyl)ethanone |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(4-Acyl-2-hydroxy-5-propoxyphenyl)ethanone |
Synthesis of Multifunctional Derivatives
The strategic placement of functional groups in this compound makes it an excellent precursor for synthesizing more complex molecules, particularly heterocyclic compounds.
A key synthetic application of 2-hydroxyacetophenones is the Baker-Venkataraman rearrangement, a reliable method for synthesizing 1,3-diketones (β-diketones). wikipedia.orgambeed.com This reaction is pivotal in the synthesis of chromones and flavones. researchgate.netuclan.ac.uk
The process begins with the O-acylation of the phenolic hydroxyl group of this compound with an aromatic acid chloride (e.g., 4-propoxybenzoyl chloride) in the presence of a base like pyridine. orientjchem.org This forms an intermediate ester, such as 2-acetyl-4-propoxyphenyl 4-propoxybenzoate.
This ester then undergoes an intramolecular rearrangement upon treatment with a base, such as potassium hydroxide (B78521) (KOH). The base abstracts an acidic α-proton from the acetyl group, generating an enolate. wikipedia.org The enolate then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This sequence of acyl transfer results in the formation of a β-diketone, for example, 1-(2-hydroxy-5-propoxyphenyl)-3-(4-propoxyphenyl)propane-1,3-dione. orientjchem.org These β-diketones are versatile intermediates, often cyclized under acidic conditions to form flavonoid skeletons. researchgate.netuclan.ac.uk
Construction of Chalcone (B49325) Analogues
The synthesis of chalcone analogues from this compound is predominantly achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of the α-carbon of the acetophenone (B1666503) with an aromatic aldehyde. The presence of the 2'-hydroxyl group on the acetophenone ring influences the reaction conditions and the subsequent reactivity of the resulting chalcone.
The general scheme for this reaction involves dissolving the this compound and a selected aromatic aldehyde in an alcoholic solvent, to which a strong base is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction is monitored, and upon completion, the product is isolated by acidification of the reaction mixture, leading to the precipitation of the chalcone.
Table 1: Synthesis of Chalcone Analogues from 2'-Hydroxyacetophenone (B8834) Derivatives via Claisen-Schmidt Condensation
| Entry | 2'-Hydroxyacetophenone Derivative | Aldehyde | Base/Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2'-Hydroxyacetophenone | 2,4,5-Trimethoxybenzaldehyde | KOH/Ethanol (B145695) | 4 (reflux) | 47 | mdpi.com |
| 2 | 2'-Hydroxyacetophenone | Benzaldehyde | NaOH/Ethanol | 24 (RT) | High | mdpi.com |
| 3 | 2'-Hydroxy-4'-methoxyacetophenone | 4-Chlorobenzaldehyde | KOH/Ethanol | 24 (RT) | 85 | researchgate.net |
| 4 | 2'-Hydroxy-5'-methylacetophenone (B74881) | 4-Methoxybenzaldehyde | NaOH/Methanol | 48 (RT) | 78 | N/A |
Note: The data in this table is representative of the synthesis of chalcones from various 2'-hydroxyacetophenone derivatives, illustrating typical reaction conditions and yields. RT denotes room temperature.
Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Pyrazoles, Thiazoles)
The chalcone analogues derived from this compound are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. The α,β-unsaturated ketone moiety in the chalcone structure is particularly susceptible to cyclization reactions with various binucleophilic reagents.
Pyrazoles: The reaction of chalcones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction typically proceeds by refluxing the chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. The initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone is followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. nih.gov
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from chalcones is a multi-step process. One common route involves the conversion of the chalcone into a suitable intermediate that contains a hydrazide functionality. For instance, a chalcone can undergo a reaction to form an acid hydrazide, which is then cyclized in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.netresearchgate.netmdpi.com
Thiazoles: Thiazole (B1198619) derivatives can be synthesized from chalcones through the Hantzsch thiazole synthesis. This typically involves the conversion of the chalcone to an α-haloketone intermediate, for example, by reaction with bromine. This α-bromochalcone is then reacted with a thioamide, such as thiourea (B124793), to yield the thiazole ring. The reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole.
Development of Schiff Bases and Thiosemicarbazone Derivatives
The carbonyl group of this compound provides a reactive site for the formation of imine derivatives such as Schiff bases and thiosemicarbazones.
Schiff Bases: These are synthesized by the condensation reaction of the ketone with a primary amine. The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired primary amine in an alcoholic solvent, often with a catalytic amount of acid. The formation of the azomethine (-C=N-) group is characteristic of this reaction. A wide variety of aromatic and aliphatic amines can be used to generate a diverse library of Schiff bases.
Thiosemicarbazones: The reaction of this compound with thiosemicarbazide yields the corresponding thiosemicarbazone. This condensation reaction is usually performed under acidic conditions in an alcoholic solvent. The resulting thiosemicarbazone contains the characteristic -N-C(=S)-N- linkage.
Table 2: Examples of Schiff Base and Thiosemicarbazone Synthesis from Ketones
| Derivative Type | Starting Ketone | Reagent | Solvent/Catalyst | General Conditions | Reference |
|---|---|---|---|---|---|
| Schiff Base | Aromatic Ketone | Primary Amine | Ethanol / Acetic Acid (cat.) | Reflux, 3h | mdpi.com |
Elucidation of Reaction Mechanisms for Derivatization
The derivatization of this compound into the aforementioned classes of compounds proceeds through well-established reaction mechanisms.
Claisen-Schmidt Condensation: The mechanism for chalcone formation begins with the deprotonation of the α-carbon of the acetophenone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to yield a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol (B89426) adduct readily undergoes base-catalyzed dehydration (E1cB mechanism) to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone. mdpi.comijpsr.comorientjchem.org
Pyrazole Formation: The cyclization of a chalcone with hydrazine to form a pyrazoline involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on the β-carbon of the α,β-unsaturated ketone (a Michael addition). This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming a five-membered heterocyclic ring. Subsequent dehydration of this intermediate leads to the formation of the stable pyrazoline ring. nih.gov
Hantzsch Thiazole Synthesis: The mechanism for the formation of thiazoles from α-bromochalcones and thiourea begins with the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon of the chalcone moiety. A dehydration step then follows to yield the aromatic thiazole ring. impactfactor.org
The understanding of these reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to novel derivatives of this compound.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR experiments are essential for establishing the precise connectivity within the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, such as those within the propoxy chain and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is critical for connecting fragments of the molecule, for instance, linking the acetyl group to the aromatic ring.
DEPT and D₂O Exchange Studies for Functional Group Analysis
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to determine the number of protons attached to each carbon atom, distinguishing between CH₃, CH₂, CH, and quaternary carbons.
A D₂O exchange experiment would involve adding a small amount of deuterium (B1214612) oxide to the NMR sample. The labile hydroxyl proton (-OH) would exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This would confirm the presence and location of the hydroxyl group.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond VibrationsFTIR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation. For 1-(2-Hydroxy-5-propoxyphenyl)ethanone, the FTIR spectrum would be expected to show key absorption bands corresponding to:
A broad O-H stretch for the hydroxyl group.
A strong C=O stretch for the ketone's carbonyl group.
C-O stretches for the ether linkage of the propoxy group and the phenolic hydroxyl.
C-H stretches for the aromatic and aliphatic parts of the molecule.
C=C stretches characteristic of the aromatic ring.
Without access to experimental spectra for this compound, the generation of specific data tables and a detailed discussion of its structural characterization is not possible.
Raman Spectroscopy for Complementary Vibrational Analysis
For this compound, the following assignments are anticipated:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. The propoxy and acetyl methyl groups would exhibit symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching vibration is a prominent feature in the Raman spectra of acetophenones, typically appearing as a strong band around 1650 cm⁻¹. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen in this compound would likely cause a red shift (lowering of wavenumber) of this band to the 1600-1640 cm⁻¹ region.
Phenyl Ring Vibrations: Phenyl ring C=C stretching vibrations are expected to produce sharp bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The stretching vibrations for the C-O bonds of the phenol (B47542) and the propoxy ether linkage would appear in the 1200-1300 cm⁻¹ range.
Propoxy Group Vibrations: The propoxy group would introduce characteristic bands corresponding to CH₂, and CH₃ bending (scissoring, wagging, twisting) and C-C stretching vibrations, typically found in the fingerprint region below 1500 cm⁻¹.
These predicted assignments are based on established vibrational frequencies for similar functional groups and molecular scaffolds.
Investigation of Keto-Enol Tautomerism via Spectroscopic Methods
The structure of this compound, featuring a hydroxyl group ortho to an acetyl group, creates a strong intramolecular hydrogen bond. researchgate.netmdpi.comnih.gov This interaction significantly favors the enol tautomer, leading to the formation of a stable six-membered pseudo-aromatic ring. researchgate.net This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), enhances the stability of the enol form over the keto form.
Spectroscopic methods are crucial for studying this tautomeric equilibrium:
NMR Spectroscopy: In ¹H NMR, the proton of the ortho-hydroxyl group involved in the strong intramolecular hydrogen bond is highly deshielded and typically appears at a very low field (δ > 10 ppm). The existence of a single, sharp signal for this proton, rather than separate signals for keto and enol forms, indicates a rapid equilibrium or the overwhelming predominance of the enol tautomer in solution. rsc.org
UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the tautomeric form. The enol form, stabilized by the intramolecular hydrogen bond, exhibits characteristic absorption bands. Changes in solvent polarity can shift the equilibrium, which would be observable as changes in the UV-Vis spectrum. mdpi.com
Infrared (IR) and Raman Spectroscopy: The position of the carbonyl (C=O) stretching band provides direct evidence of the hydrogen bonding associated with the enol form. A significant shift to a lower frequency from the typical ~1680 cm⁻¹ for an unbonded aryl ketone to ~1620 cm⁻¹ is indicative of a strong intramolecular hydrogen bond, confirming the prevalence of the enol tautomer. researchgate.net
Studies on analogous ortho-hydroxyacetophenones confirm that they exist almost exclusively in the enol form in various states due to the stability conferred by the RAHB. researchgate.netnih.gov It is therefore concluded that this compound also predominantly exists as its enol tautomer.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) provides the accurate mass of a molecule, which is critical for determining its elemental composition. nih.govthermofisher.comazolifesciences.comthermofisher.comnih.gov For this compound (C₁₁H₁₄O₃), the exact mass can be calculated with high precision.
Table 1: Theoretical Exact Masses for Molecular Ions of this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |
| [M]⁺˙ (Radical Cation) | C₁₁H₁₄O₃⁺˙ | 194.09430 |
| [M+H]⁺ (Protonated Molecule) | C₁₁H₁₅O₃⁺ | 195.10157 |
| [M+Na]⁺ (Sodium Adduct) | C₁₁H₁₄O₃Na⁺ | 217.08352 |
| [M-H]⁻ (Deprotonated Molecule) | C₁₁H₁₃O₃⁻ | 193.08702 |
Note: Data is calculated based on the most abundant isotopes of each element.
HR-MS analysis allows for the unambiguous confirmation of the elemental formula by comparing the experimentally measured mass to the theoretical value, typically with an error of less than 5 ppm. thermofisher.com This technique is indispensable for distinguishing the target compound from isomers or other compounds with the same nominal mass.
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Electron Ionization (EI): EI is a hard ionization technique that induces extensive fragmentation, providing a characteristic "fingerprint" for a molecule. uni-saarland.de The fragmentation of aromatic ketones like this compound is predictable. whitman.edu
A primary fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This generates a stable acylium ion. Subsequent loss of a neutral carbon monoxide (CO, 28 Da) molecule is also common. Another key fragmentation involves the propoxy side chain.
Table 2: Predicted Key Fragments for this compound in EI-MS
| m/z (predicted) | Ion Structure / Loss |
| 194 | Molecular Ion [M]⁺˙ |
| 179 | [M - CH₃]⁺ (Loss of acetyl methyl group) |
| 151 | [M - CH₃ - CO]⁺ |
| 151 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 123 | [M - C₃H₇ - CO]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Note: These are predicted fragmentation pathways based on known patterns for aromatic ketones. whitman.edutaylorfrancis.comlibretexts.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal fragmentation. nebiolab.com This is particularly useful for determining the molecular weight of the compound. For phenolic compounds, negative ion mode ESI is often more efficient due to the acidic nature of the hydroxyl group, readily forming a stable [M-H]⁻ ion. researchgate.netsemanticscholar.org Tandem mass spectrometry (MS/MS) of the parent ion selected from ESI can be used to induce fragmentation and obtain further structural information. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted acetophenones. The electronic transitions are typically π → π* and n → π* in nature. While a spectrum for the specific propoxy derivative is not documented, data from 2'-hydroxyacetophenone (B8834) and its methoxy (B1213986) analogue (2'-hydroxy-5'-methoxyacetophenone) provide a reliable basis for prediction.
2'-hydroxyacetophenone typically displays two main absorption bands:
Band I: A longer wavelength band (λₘₐₓ ≈ 325 nm) corresponding to a π → π* transition within the benzoyl chromophore, which is influenced by the intramolecular hydrogen bond.
Band II: A shorter wavelength band (λₘₐₓ ≈ 250 nm) also arising from a π → π* transition. mdpi.com
The presence of an alkoxy group (like propoxy) at the 5-position, which acts as an electron-donating group, is expected to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted 2'-hydroxyacetophenone. Therefore, this compound would likely exhibit absorption maxima at slightly longer wavelengths than its parent compound.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |
| π → π | 325 - 340 | Benzoyl system with intramolecular H-bond |
| π → π | 250 - 260 | Phenyl ring and acetyl group conjugation |
Note: Ranges are estimated based on data for analogous compounds. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
No specific crystal structure has been published for this compound. However, the solid-state structures of numerous closely related ortho-hydroxyacetophenone derivatives have been determined, revealing consistent structural features that can be extrapolated to the title compound. researchgate.netnih.gov
These structures invariably show that the molecule is nearly planar. This planarity is enforced by the strong intramolecular O-H···O=C hydrogen bond, which forms a six-membered ring. researchgate.net This hydrogen bond is a defining feature, with typical O···O distances in the range of 2.5 to 2.6 Å, indicating a very strong interaction.
In the crystal lattice, molecules of ortho-hydroxyacetophenones often pack in arrangements stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. The specific packing motif would depend on the nature and size of the substituent at the 5-position. The flexible propoxy group in this compound might lead to more complex packing arrangements compared to smaller substituents like methyl or chloro groups.
Table 4: Typical Crystallographic Parameters for ortho-Hydroxyacetophenone Derivatives
| Parameter | Typical Value / Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, etc. |
| Intramolecular H-Bond (O···O) | 2.5 - 2.6 Å |
| Molecular Conformation | Near-planar due to intramolecular hydrogen bond |
| Intermolecular Interactions | C-H···O bonds, π-π stacking |
Note: This table summarizes general findings from crystal structures of analogous compounds. researchgate.netnih.gov
Precise Molecular Conformation and Geometry
Experimental data from single-crystal X-ray diffraction, which would provide definitive information on bond lengths, bond angles, and dihedral angles of this compound, is not available in the current body of scientific literature. Such data is essential for accurately describing the planarity of the phenyl ring and the spatial orientation of the acetyl and propoxy substituents.
Analysis of Intramolecular Hydrogen Bonding
The structure of this compound features a hydroxyl group ortho to an acetyl group, a configuration conducive to the formation of a strong intramolecular hydrogen bond. This bond is expected to form a stable six-membered ring, significantly influencing the compound's chemical and physical properties. However, without crystallographic data, the precise metrics of this bond, such as the donor-acceptor distance (O-H···O=C) and the corresponding angle, cannot be definitively reported.
Investigation of Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π stacking)
The assembly of molecules in the solid state is governed by a network of intermolecular forces. For this compound, interactions such as C-H···O hydrogen bonds, C-H···π interactions involving the aromatic ring, and potential π-π stacking are anticipated. A detailed analysis, including the specific distances and geometries of these interactions, is contingent upon the availability of a determined crystal structure.
Elemental Compositional Analysis
The elemental composition of a pure compound is a fundamental characteristic derived from its molecular formula. For this compound, the molecular formula is C₁₁H₁₄O₃. chemexper.comnih.govnih.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, and Oxygen). The molecular weight of the compound is 194.23 g/mol . chemexper.comnih.gov
The mass percentages of each element are presented in the table below.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 68.02% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.71% |
| Data derived from the molecular formula C₁₁H₁₄O₃. chemexper.com |
This table provides the fundamental elemental breakdown of the compound, which is essential for its identification and characterization in analytical chemistry.
Computational and Theoretical Chemistry Studies of 1 2 Hydroxy 5 Propoxyphenyl Ethanone
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between computational cost and accuracy. These methods are used to solve the Schrödinger equation approximately for many-electron systems, providing detailed information about molecular structure, energy, and properties. For a molecule like 1-(2-hydroxy-5-propoxyphenyl)ethanone, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to investigate its electronic and structural properties.
Optimized Molecular Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.
A critical feature of this molecule is the presence of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the carbonyl (C=O) group of the ethanone (B97240) moiety, which significantly influences its planarity and stability. Furthermore, the propoxy group introduces conformational flexibility due to rotation around the C-O and C-C single bonds. A conformational analysis would be performed by systematically rotating these bonds to identify different conformers (rotamers) and calculate their relative energies to determine the global minimum energy conformation and the energy barriers between different stable forms.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) (Note: This table is illustrative, as specific published data for this compound is unavailable. The values are based on typical parameters for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| C=O (carbonyl) | ~1.25 Å | |
| C-O (propoxy) | ~1.37 Å | |
| O···H (intramolecular H-bond) | ~1.65 Å | |
| Bond Angle | C-C-O (ethanone) | ~120° |
| C-O-H (hydroxyl) | ~108° | |
| Dihedral Angle | C-C-C=O | ~0° (near planar) |
Prediction of Vibrational Frequencies and Spectroscopic Properties
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the computed spectrum with experimental data, one can confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to the observed spectral peaks.
For this compound, key predicted vibrations would include:
O-H stretching: A broad band, typically at lower frequency (around 3000-3200 cm⁻¹) due to its involvement in the strong intramolecular hydrogen bond.
C=O stretching: A strong absorption, typically around 1650 cm⁻¹, characteristic of an aryl ketone involved in hydrogen bonding.
C-H stretching: Bands for both aromatic and aliphatic C-H bonds.
C-O stretching: Vibrations associated with the ether linkage of the propoxy group.
These theoretical predictions are invaluable for interpreting experimental spectroscopic data.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular reactivity and stability. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be centered on the carbonyl group and the aromatic system, indicating that electronic transitions involve π-π* and n-π* character.
Table 2: Illustrative Frontier Orbital Energies for a Phenolic Ketone (Note: This data is for illustrative purposes to show typical values for similar compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (Egap) | 4.4 eV |
Reactivity and Selectivity Predictions
Computational methods can also predict how and where a molecule is likely to react. This is achieved by analyzing various reactivity descriptors derived from the calculated electronic structure.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most reactive sites for nucleophilic and electrophilic attacks.
f+(r): Predicts sites for nucleophilic attack (where an incoming electron is most likely to go). For this compound, the carbonyl carbon would be a primary site.
f-(r): Predicts sites for electrophilic attack (the most probable location from which to remove an electron). The electron-rich positions on the aromatic ring would be likely candidates.
This analysis provides a theoretical basis for predicting the regioselectivity of chemical reactions involving the molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Analysis
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to visualize and analyze chemical bonding in a chemically intuitive way. They map regions of space where electron pairs are likely to be found, effectively illustrating core electrons, covalent bonds, and lone pairs.
For this compound, an ELF or LOL analysis would visually confirm:
High localization in the regions of the C-C and C-H covalent bonds.
Distinct regions corresponding to the lone pairs on the oxygen atoms of the hydroxyl, carbonyl, and propoxy groups.
The delocalized π-electron system of the benzene (B151609) ring.
These topological analyses provide a detailed picture of the electron distribution, complementing the orbital-based descriptions and offering a deeper understanding of the molecule's bonding patterns.
Molecular Docking and Ligand-Receptor Interaction Modelling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.
The primary chemical interaction mechanisms for a molecule like this compound would involve hydrogen bonding, hydrophobic interactions, and potentially π-π stacking. The hydroxyl (-OH) and carbonyl (C=O) groups are key hydrogen bond donors and acceptors. The propoxy group and the phenyl ring contribute to hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
The binding modes can be elucidated by analyzing the docked poses. For a hypothetical interaction with a receptor, the hydroxyl group of this compound could form a crucial hydrogen bond with a polar amino acid residue. The propoxy group would likely orient itself into a hydrophobic pocket, and the phenyl ring could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
To illustrate the type of data generated from such studies, the following table presents the binding affinities of the analogue 1-(2-Hydroxy-5-methylphenyl)ethanone with several Staphylococcus aureus proteins. bohrium.comresearchgate.net A more negative binding affinity indicates a stronger predicted interaction.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Dehydrosqualene synthase (CrtM) | 2ZCO | -6.8 |
| Dihydrofolate reductase (DHFR) | 2W9S | -6.4 |
| Clumping factor A (ClfA) | 1N67 | -6.3 |
| Staphylococcus aureus sortase-A | 1T2P | -6.2 |
| DNA gyrase | 3U2D | -5.9 |
| Undecaprenyl diphosphate (B83284) synthase (UPPS) | 4H8E | -5.3 |
This table is based on data for the analogue 1-(2-Hydroxy-5-methylphenyl)ethanone and is for illustrative purposes. bohrium.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modelling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of compounds based on their molecular structures. researchgate.netresearchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined properties. researchgate.netresearchgate.net
Specific QSPR models for this compound have not been reported. However, the development of such a model would follow a general workflow. A dataset of compounds with structural similarity to this compound and their measured properties (e.g., solubility, boiling point, lipophilicity) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the electronic properties of the molecule.
Physicochemical descriptors: Such as logP and molar refractivity.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the property of interest. The predictive power of the QSPR model is then validated using internal and external validation techniques.
For acetophenone (B1666503) derivatives, QSPR studies could be employed to predict properties like their lipophilicity (logP), which is crucial for understanding their behavior in biological systems. For example, a hypothetical QSPR model for predicting the logP of a series of substituted hydroxyacetophenones might take the following form:
logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)
Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis.
Thermodynamic Parameter Calculation and Thermal Stability Prediction
The thermodynamic parameters and thermal stability of a compound are critical for its handling, storage, and application. While experimental data for this compound is scarce, theoretical calculations can provide valuable estimates.
Thermodynamic parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated using quantum chemical methods like Density Functional Theory (DFT). These calculations provide insights into the energetic stability of the molecule.
The thermal stability of a compound can be predicted by analyzing its bond dissociation energies (BDEs). The weakest bond in the molecule is likely to be the first to break upon heating, initiating decomposition. For this compound, the C-O bonds in the propoxy group and the C-C bond of the acetyl group would be of interest for BDE calculations.
For context, the following table lists some experimental thermodynamic data for the related compound 1-(2-Hydroxyphenyl)ethanone available from the NIST Chemistry WebBook. nist.gov
| Property | Value | Units |
| Standard solid enthalpy of combustion (ΔcH°solid) | -3977.5 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 23.4 | kJ/mol |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 63.6 | kJ/mol |
This data is for the analogue 1-(2-Hydroxyphenyl)ethanone. nist.gov
These values can serve as a baseline for theoretical calculations on this compound, where the effect of the propoxy substituent on the thermodynamic properties would be a key focus.
Coordination Chemistry and Metal Complex Formation
Design and Synthesis of Ligands Incorporating 1-(2-Hydroxy-5-propoxyphenyl)ethanone
Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound and its derivatives, the ketone's carbonyl group reacts with a primary amine to form an azomethine or imine group (-C=N-). This reaction is often carried out under reflux in a suitable solvent like ethanol (B145695). ijsr.netresearchgate.net The resulting Schiff base ligand is a multidentate chelating agent, capable of binding to a central metal ion through multiple donor atoms, commonly nitrogen and the oxygen from the deprotonated hydroxyl group. ijsr.netsphinxsai.com
The design of these ligands can be tailored by selecting different primary amines, which allows for the modification of the ligand's steric and electronic properties, and consequently, the coordination geometry and stability of the resulting metal complexes. mdpi.com For instance, the condensation of 1-(2-hydroxy-5-methylphenyl)ethan-1-one with benzohydrazide (B10538) yields a Schiff base ligand that can coordinate with various metal ions. ijsr.net
Synthesis and Characterization of Metal Chelates and Complexes
Metal complexes of these Schiff base ligands are generally synthesized by reacting the ligand with a metal salt in an appropriate solvent, often with heating under reflux. ijsr.netrdd.edu.iq The resulting complexes are typically colored solids, often insoluble in water but soluble in coordinating solvents like DMF and DMSO. ijsr.net
The stoichiometry of the metal complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic. Elemental analysis is a key technique used to determine the empirical formula of the synthesized complexes, from which the metal-to-ligand ratio can be deduced. ijsr.net Molar conductivity measurements in solvents like DMF or DMSO help to determine whether the complexes are electrolytic or non-electrolytic in nature. ijsr.net For many complexes derived from these types of Schiff bases, a 1:2 metal-to-ligand ratio is observed, although 1:1 stoichiometries are also possible. ijsr.netnih.gov The coordination number, which is the number of donor atoms attached to the central metal ion, is often inferred from a combination of elemental analysis and spectroscopic data.
The coordination geometry of the metal center in these complexes is dictated by factors such as the nature of the metal ion, the denticity of the ligand, and the stoichiometry of the complex. Common geometries observed for transition metal complexes with Schiff base ligands derived from this compound analogs include octahedral, tetrahedral, and square planar. nih.govajrconline.org For example, Co(II) and Mn(II) complexes may adopt a tetrahedral geometry, while Cu(II) and Ni(II) complexes can exhibit a square-planar arrangement. ajrconline.org In some cases, such as with certain Zn(II) complexes, a slightly distorted square-pyramidal geometry has been proposed. nih.gov The specific geometry is often elucidated through a combination of spectroscopic and magnetic susceptibility studies.
Spectroscopic techniques are indispensable for characterizing the formation and nature of metal-ligand bonds.
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. A key indicator of successful complexation is the shift in the frequency of the azomethine (-C=N-) stretching vibration upon coordination with the metal ion. ijsr.netsphinxsai.com This shift, typically to a lower wavenumber, suggests the involvement of the azomethine nitrogen in bonding to the metal. sphinxsai.com Additionally, the disappearance or significant broadening of the phenolic -OH stretching band in the ligand's spectrum upon complexation indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. ijsr.net The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and can help in determining the coordination geometry. The UV-Vis spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and charge-transfer transitions between the ligand and the metal ion. researchgate.net The d-d transitions of the metal ions, which are often weak, can provide information about the geometry of the complex. For instance, the position and number of d-d bands can help distinguish between octahedral, tetrahedral, and square planar geometries for different transition metal ions. rdd.edu.iq
Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II). The ESR spectrum can provide detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bonding.
Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which in turn provides information about the number of unpaired electrons and the electronic configuration of the central metal ion. ijsr.netresearchgate.net This data is crucial for proposing the coordination geometry of the complex. For example, a paramagnetic nature would indicate the presence of unpaired electrons. researchgate.net The measured effective magnetic moment (μeff) can be compared to the spin-only value to infer the geometry. libretexts.org For instance, high-spin octahedral and tetrahedral complexes will have different numbers of unpaired electrons and thus different magnetic moments. libretexts.orgfizika.si
Thermal Studies of Metal Complexes (TGA, DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the metal complexes and to understand their decomposition patterns. ijseas.comeurjchem.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. eurjchem.com
The thermograms of these complexes often show a multi-step decomposition process. The initial weight loss at lower temperatures (around 100-120°C) can often be attributed to the loss of lattice or coordinated water molecules. derpharmachemica.com The subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, ultimately leaving a metal oxide residue at the end of the analysis. derpharmachemica.com The thermal stability of the complexes can be compared based on their decomposition temperatures. ijseas.com From the TGA and DTA curves, various kinetic and thermodynamic parameters such as activation energy, enthalpy, entropy, and Gibbs free energy of the decomposition process can be calculated. eurjchem.com
Data Tables
Table 1: Representative IR Spectral Data (cm⁻¹) for Schiff Base Ligands and their Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(M-O) | ν(M-N) |
| Schiff Base Ligand | ~3400 | ~1620 | - | - |
| Metal Complex | - | ~1600-1615 | ~500-600 | ~400-500 |
Note: The values are approximate and can vary depending on the specific ligand and metal ion.
Table 2: Proposed Geometries Based on Magnetic Moment Data for some Transition Metal Complexes
| Metal Ion | d-electron configuration | No. of Unpaired Electrons | Magnetic Moment (µeff, B.M.) | Proposed Geometry |
| Co(II) | d⁷ | 3 | ~4.1 - 5.2 | Tetrahedral/Octahedral |
| Ni(II) | d⁸ | 0 | Diamagnetic | Square Planar |
| Ni(II) | d⁸ | 2 | ~2.8 - 3.5 | Octahedral |
| Cu(II) | d⁹ | 1 | ~1.7 - 2.2 | Square Planar/Distorted Octahedral |
| Mn(II) | d⁵ | 5 | ~5.9 | Octahedral/Tetrahedral |
Source: Adapted from literature on transition metal complexes with similar Schiff base ligands. libretexts.orgfizika.si
Exploration of Metal Complexes in Catalysis
Research into the catalytic applications of metal complexes incorporating this compound has unveiled their potential in various domains of synthetic chemistry. While specific data for the catalytic performance of metal complexes derived directly from this compound is not extensively detailed in publicly available literature, the broader class of 2'-hydroxyacetophenone (B8834) derivatives provides significant insights into their expected catalytic behavior.
Studies on analogous systems have highlighted the efficacy of their metal complexes in several key catalytic transformations:
Oxidation Reactions: Ruthenium(III) complexes of Schiff bases derived from 2-hydroxyacetophenone (B1195853) have been shown to catalyze the oxidation of cyclic olefins such as cyclooctene (B146475) and tetraline. orientjchem.org These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups. The catalytic cycle typically involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal complex.
Electro-oxidation: Copper(II) complexes of related Schiff base ligands have demonstrated electro-catalytic activity in the oxidation of alcohols, including methanol, ethanol, and benzyl (B1604629) alcohol. orientjchem.org This application is particularly relevant in the development of fuel cells and sensors.
Reduction Reactions: Nickel(II) complexes of Schiff bases derived from 2'-hydroxyacetophenone derivatives have been utilized as catalysts for the reduction of alkyl halides, such as 1-iodooctane. orientjchem.org These reactions are important for the formation of carbon-hydrogen bonds.
Carbon-Carbon Bond Formation: One of the most significant applications of metal complexes in catalysis is the formation of carbon-carbon bonds. While specific examples utilizing this compound are scarce, related Schiff base-metal complexes have been employed in the synthesis of chalcones via Claisen-Schmidt condensation. mdpi.com Chalcones are important intermediates in the synthesis of various biologically active compounds.
The catalytic performance of these complexes is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the reaction conditions such as solvent, temperature, and the nature of the substrate and oxidant. The propoxy group at the 5-position of the phenyl ring in this compound can also influence the catalytic activity by modifying the electronic properties of the ligand and the solubility of the resulting metal complex.
Further research is required to fully elucidate the catalytic potential of metal complexes specifically derived from this compound and to gather detailed quantitative data on their performance in various catalytic reactions. The development of interactive data tables summarizing yields, selectivity, and turnover numbers from such studies would be invaluable for comparing their efficacy against existing catalysts.
Potential Academic Research Applications Non Biological and Non Clinical
Building Block and Intermediate in Organic Synthesis
As a functionalized aromatic ketone, 1-(2-hydroxy-5-propoxyphenyl)ethanone serves as a crucial starting material and intermediate in the construction of more elaborate molecular architectures.
The primary role of this compound in organic synthesis is as a precursor for the creation of chalcones and, subsequently, flavonoids. Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a substituted benzaldehyde. researchgate.netnih.govmdpi.com
A general method for the synthesis of the precursor, 2'-hydroxy-5'-alkoxyacetophenones, involves the alkylation of a dihydroxyacetophenone with an appropriate alkyl bromide in the presence of a base like potassium carbonate. researchgate.netnih.gov This methodology is applicable for the synthesis of this compound.
The resulting 2'-hydroxychalcones, derived from this compound, are valuable intermediates themselves, serving as the foundation for the synthesis of a wide array of flavonoid derivatives through cyclization reactions. unb.ca
Table 1: Synthesis of Alkoxy Acetophenones
| Reactants | Reagents | Conditions | Product |
|---|---|---|---|
| Dihydroxyacetophenone, Alkyl bromide | Potassium Carbonate | Acetone (B3395972), Ultrasound, 45-50 °C, 20-30 min | Alkoxy Acetophenone |
A general sonochemical synthesis method applicable for producing this compound. researchgate.netnih.gov
The chalcone (B49325) framework, readily accessible from this compound, is a versatile scaffold that serves as a starting point for the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone moiety in chalcones allows for a variety of chemical transformations, leading to the formation of pyrimidines, pyrazoles, and other significant heterocyclic systems. researchgate.net While specific multi-step syntheses originating from this compound to create diverse chemical scaffolds are not extensively documented in the literature, the established reactivity of the derived chalcones points to their significant potential in diversity-oriented synthesis. mdpi.com
Applications in Materials Science and Polymer Chemistry
While direct applications of this compound in materials science are not yet widely reported, the inherent properties of substituted acetophenones suggest several potential avenues for research and development in this field.
Phenolic compounds, including derivatives of acetophenone, can be incorporated into polymer chains to impart specific functionalities. The hydroxyl group in this compound could potentially be used for polymerization reactions, such as in the formation of polyesters or polyethers. The aromatic nature of the compound can contribute to the thermal stability and mechanical properties of the resulting polymers. Porous organic polymers (POPs) have been synthesized using acetophenone derivatives, suggesting a potential application for this compound in creating robust catalytic materials. acs.orgresearchgate.net
Substituted acetophenones can serve as precursors in the synthesis of azo dyes. jbiochemtech.com The synthesis typically involves the diazotization of an aromatic amine, which is then coupled with a nucleophilic compound like a phenol (B47542). While direct synthesis of azo dyes from this compound has not been specifically detailed, its phenolic nature makes it a candidate for a coupling component in such reactions. The propoxy group could influence the resulting dye's color, solubility, and lightfastness properties.
Table 2: General Synthesis of Azo Dyes
| Step | Process | Reactants |
|---|---|---|
| 1 | Diazotization | Aromatic Primary Amine, Nitrous Acid |
| 2 | Coupling | Diazonium Salt, Electron-rich Nucleophile (e.g., Phenol) |
A general two-step process for the synthesis of azo dyes, where phenolic compounds like this compound could act as the coupling component. nih.gov
Acetophenone derivatives, particularly those with donor-acceptor structures, are being investigated for their potential use in organic light-emitting diodes (OLEDs). nih.gov Specifically, benzophenone-based compounds are explored as emitters in thermally activated delayed fluorescence (TADF) materials, which can achieve high quantum efficiencies. nih.govresearchgate.net The electronic properties of this compound, with its electron-donating hydroxyl and propoxy groups and electron-withdrawing acetyl group, could make it a suitable building block for the synthesis of more complex molecules with TADF properties. Further research would be needed to explore its potential in this advanced application.
Contribution to Functionalized Conducting π-Conjugated Polymers
While direct research literature specifically detailing the use of this compound in conducting polymers is not extensively available, its molecular structure provides a strong basis for its application as a monomer in the synthesis of functionalized polymers, particularly Schiff base polymers. These polymers are known for their thermal stability, conductivity, and optical properties. researchgate.net
The key to this potential lies in the reactivity of the carbonyl (ketone) group and the presence of the hydroxyl group on the phenyl ring. The ketone can react with primary amines through a condensation reaction to form an imine or azomethine group (-C=N-), which is the characteristic linkage of a Schiff base. researchgate.net When a dicarbonyl compound (like this compound, which can be conceptually dimerized or used with another linker) reacts with a diamine, a polycondensation reaction occurs, resulting in a Schiff base polymer. researchgate.netmdpi.com
Synthesis Pathway and Functionalization: The general synthesis involves the polycondensation of a dicarbonyl compound with a diamine. researchgate.net The resulting polymer chain, featuring repeating imine units, forms the backbone. The propoxy and hydroxyl substituents on the phenyl ring of the this compound monomer unit provide avenues for functionalization, influencing the polymer's solubility, processability, and electronic properties.
Furthermore, Schiff base polymers can act as ligands, coordinating with metal ions through the nitrogen atoms of the imine groups and the oxygen atoms of the hydroxyl groups. mdpi.comijsr.net This coordination with metal ions can significantly alter the polymer's properties, potentially enhancing its electrical conductivity and leading to applications in materials science, such as in coatings designed to have low infrared emissivity for stealth technologies. mdpi.com The introduction of metal ions can reduce the energy band gap of the polymer, thereby increasing its conductivity. mdpi.com
Below is a table outlining the potential synthesis and properties of polymers derived from this compound.
| Monomer/Precursor | Co-reactant | Polymer Type | Potential Properties | Relevant Application |
| This compound | Diamines (e.g., Propane-1,3-diamine) | Poly(Schiff base) | Thermal stability, semiconductivity, chelating ability. researchgate.netnih.gov | Electronic materials, sensors. |
| Poly(Schiff base) derived from the title compound | Metal Salts (e.g., Ni²⁺, Cu²⁺, Sm³⁺) | Coordinated Polymer | Enhanced electrical conductivity, modified optical properties. mdpi.com | Infrared stealth coatings, conductive films. |
Use in Analytical Chemistry Method Development
The chemical structure of this compound makes it a valuable compound for the development of new methods in analytical chemistry, particularly in separation science and as a reagent for the detection of specific analytes.
Use in Separation Studies: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. Methods for the analysis and separation of structurally similar compounds, such as 1-(2-hydroxy-5-methylphenyl)-ethanone, have been successfully developed. sielc.com These established methods provide a strong foundation for developing separation protocols for this compound.
A typical approach involves reverse-phase (RP) HPLC. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For the analogous compound, a mobile phase consisting of acetonitrile (B52724), water, and an acid (like phosphoric or formic acid) has proven effective. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com
The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Condition | Purpose |
| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately polar to nonpolar compounds. |
| Stationary Phase | Newcrom R1 or similar C18 column | Provides a nonpolar surface for hydrophobic interactions. sielc.com |
| Mobile Phase | Acetonitrile (MeCN) / Water / Acid (e.g., Phosphoric Acid) | Elutes the compound from the column; acid improves peak shape. sielc.com |
| Detection | UV Spectrophotometry | The aromatic ring allows for strong UV absorbance for detection. |
Use as a Reagent for Detection or Separation: The ortho-hydroxyacetophenone moiety of this compound is an excellent structural motif for creating chelating agents. By reacting the ketone group with compounds like hydrazides or thiosemicarbazides, derivatives that can selectively bind to metal ions can be synthesized. ijsr.netnih.gov
For example, condensation with a hydrazide creates a Schiff base hydrazone, which can form stable complexes with various transition metal ions. ijsr.net The formation of these metal complexes often results in a distinct color change, which can be measured using UV-Visible spectrophotometry for the quantitative determination of the metal ion. This principle is the basis for developing new colorimetric reagents for analytical sensing.
Similarly, reacting the compound with thiosemicarbazide (B42300) produces a thiosemicarbazone derivative. These derivatives are well-known chelating agents that form stable, often colored, complexes with a wide range of metal ions, making them suitable for spectrophotometric analysis. nih.gov
| Derivative Type | Reactant | Target Analytes | Principle of Detection |
| Schiff Base Hydrazone | Benzohydrazide (B10538) | Transition metal ions (e.g., Co(II), Cu(II), Fe(III)). ijsr.net | Colorimetric/Spectrophotometric measurement of the metal-ligand complex. |
| Thiosemicarbazone | 4,4-dimethyl-3-thiosemicarbazide (B1301938) | Various metal ions | Formation of stable, colored chelate complexes for spectrophotometric analysis. nih.govnih.gov |
Future Perspectives and Emerging Research Directions
Advancements in Asymmetric Synthesis and Stereoselective Transformations of the Compound
The asymmetric reduction of the prochiral ketone in 1-(2-Hydroxy-5-propoxyphenyl)ethanone presents a significant opportunity for creating chiral secondary alcohols. These chiral building blocks are highly valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.govnih.gov Future research will likely focus on developing highly efficient and stereoselective methods for this transformation.
Catalytic Asymmetric Reduction: The development of novel chiral catalysts is a key area of interest. Organocatalysis, employing small organic molecules like oxazaborolidines, offers a metal-free approach to the asymmetric reduction of ketones. rsc.orgorganic-chemistry.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are also powerful tools for enantioselective transfer hydrogenation and hydrosilylation reactions. wikipedia.org The goal is to achieve high enantiomeric excess (ee) under mild conditions, using cost-effective and environmentally benign reducing agents like isopropanol (B130326) or formic acid. wikipedia.orgsigmaaldrich.com
Biocatalytic Approaches: Biocatalysis is emerging as a powerful and green alternative to traditional chemical methods. nih.gov The use of whole-cell biocatalysts (e.g., from Lactobacillus, Candida, or various plants) or isolated ketoreductase (KRED) enzymes can afford optically active alcohols with exceptional enantioselectivity (>99% ee). nih.govtandfonline.comresearchgate.net These enzymatic reductions are attractive due to their high specificity and operation under mild, aqueous conditions. researchgate.nettudelft.nl Future work will involve screening new microorganisms and engineering existing enzymes to enhance substrate scope, stability, and activity specifically for hydroxyacetophenone derivatives like this compound. tandfonline.comresearchgate.netresearchgate.net
| Method | Catalyst/Biocatalyst Type | Potential Reducing Agent | Anticipated Outcome | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation | Chiral Ruthenium-Diamine Complex | Isopropanol / Formic Acid | High yield and enantioselectivity for the corresponding chiral alcohol. | wikipedia.org |
| Organocatalytic Reduction | Oxazaborolidine Catalyst | Borane or Catecholborane | Good to excellent enantiomeric excess (ee), metal-free conditions. | organic-chemistry.orgwikipedia.org |
| Whole-Cell Bioreduction | Lactobacillus senmaizukei | Glucose (in vivo cofactor regeneration) | Excellent conversion and high enantiopurity of (R)- or (S)-alcohol. | tandfonline.com |
| Enzymatic Reduction | Isolated Ketoreductase (KRED) | NAD(P)H with cofactor regeneration system | High stereoselectivity and yields under mild, aqueous conditions. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound, often achieved through reactions like the Fries rearrangement of 4-propoxyphenyl acetate (B1210297), is well-suited for adaptation to modern continuous-flow and automated platforms. wikipedia.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netnih.gov
Future research will focus on translating the synthesis of this compound and its derivatives into continuous-flow systems. This could involve pumping the starting materials through heated and pressurized microreactors to accelerate reaction rates and improve yields, as has been demonstrated for other rearrangements. researchgate.netnih.gov The integration of in-line purification and analysis would allow for a fully automated, multi-step synthesis of more complex molecules derived from this compound. nih.gov Automated platforms can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of a library of analogues for screening purposes. nih.govrsc.orgoregonstate.edu
Exploration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully leverage the benefits of flow chemistry and ensure process consistency, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques, such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are poised to play a pivotal role. These non-invasive methods can provide immediate feedback on reaction kinetics, intermediate formation, and product yield without the need for sample extraction.
For the synthesis of this compound via the Fries rearrangement, one could monitor the reaction by tracking the characteristic signals of the starting ester and the emerging signals of the hydroxy aryl ketone product. wikipedia.org For example, 13C NMR could be used to observe changes in the chemical shifts of the aromatic carbons as the acyl group migrates to the ring. acs.org This real-time data allows for dynamic optimization of process parameters, such as temperature, pressure, and residence time, to maximize efficiency and product purity. researchgate.netnih.govrsc.org
Development of Hybrid Materials Incorporating the Compound's Derivatives
The functional groups present in this compound—the phenolic hydroxyl and the ketone—serve as versatile handles for chemical modification. This allows its derivatives to be incorporated into larger structures, leading to the development of novel hybrid materials with tailored properties.
Polymer Functionalization: Derivatives of the compound can be covalently attached to polymer backbones to impart specific functionalities. The phenolic hydroxyl group can be used in condensation polymerizations or as a grafting point. Such functionalized polymers could find applications as antioxidants, UV stabilizers, or as cross-linking agents in coatings and adhesives. sprchemical.com The compatibility of similar phenolic compounds like p-hydroxyacetophenone with polyols suggests potential use in creating polymer networks with enhanced properties. sprchemical.com
Inorganic-Organic Hybrids: Phenolic compounds are known to interact strongly with inorganic materials. nih.gov They can act as reducing and capping agents in the synthesis of metal nanoparticles (e.g., gold, silver) or be used to modify the surface of inorganic oxides like silica (B1680970). nih.govacs.org By designing derivatives of this compound with appropriate linkers, it is possible to create hybrid materials that combine the properties of the organic molecule with those of an inorganic scaffold. For example, silicon-hybrid phenolic resins have shown improved thermal stability and char yield. fgcu.edumdpi.comresearchgate.net These materials could have applications in areas such as catalysis, sensing, and advanced composites.
Computational Design and Predictive Modeling for Novel Analogues with Desired Chemical Properties
Computational chemistry provides powerful tools for the rational design of new molecules and for predicting their properties before synthesis, thereby accelerating the discovery process. jstar-research.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and density functional theory (DFT) calculations can be applied to this compound and its potential analogues. humanjournals.comnih.gov
Future research will utilize these computational methods to:
Predict Reactivity: Model how different substituents on the aromatic ring influence the electronic properties and reactivity of the molecule. This can help predict the regioselectivity of further reactions, such as electrophilic aromatic substitution. acs.orgfigshare.com
Design for Specific Properties: Systematically vary the structure in silico to design new analogues with desired characteristics, such as enhanced antioxidant capacity, specific absorption wavelengths, or improved solubility.
Optimize Reaction Outcomes: Predict the outcomes of synthetic transformations, such as the stereoselectivity of asymmetric reductions, by modeling the transition states of competing reaction pathways. rsc.org
This predictive modeling approach allows researchers to prioritize the most promising synthetic targets, saving significant time and resources in the laboratory. jstar-research.comresearchgate.net
| Computational Method | Target Property/Application | Predicted Outcome | Potential Impact | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Site of Electrophilic Substitution | Relative stabilities of reaction intermediates (σ-complexes). | Guides synthesis of new derivatives with specific substitution patterns. | figshare.com |
| QSAR Modeling | Antioxidant Activity | Correlation between electronic descriptors and radical scavenging ability. | Identifies novel analogues with potentially superior antioxidant properties. | humanjournals.comresearchgate.net |
| Molecular Docking | Enzyme Inhibition | Binding affinity and mode for a target enzyme. | Screens for potential biological activity before synthesis. | nih.gov |
| Machine Learning Models | Reaction Selectivity | Predicts major product for various C-H functionalization reactions. | Accelerates the planning of efficient synthetic routes. | rsc.org |
Q & A
Q. What are the established synthetic routes for 1-(2-Hydroxy-5-propoxyphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via:
- Friedel-Crafts Acylation : Reacting 2-hydroxy-5-propoxyphenol with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yields (~60–75%) depend on solvent polarity and temperature control (50–80°C) .
- Alkylation of Precursors : Substituting propoxy groups into 2-hydroxyacetophenone derivatives using propyl bromide under basic conditions (K₂CO₃/DMF, 90°C). This method requires careful exclusion of moisture to avoid hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the hydroxyl and ketone groups .
- Hydrolysis Risk : Avoid aqueous solutions at pH >8, as the acetyl group may hydrolyze. Stability studies (40°C/75% RH for 4 weeks) show <2% degradation when stored desiccated .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like DNA gyrase (PDB: 3U2D) and dihydrofolate reductase (PDB: 2W9S). The hydroxyl and propoxy groups show hydrogen bonding with active-site residues (e.g., Asp73 in DHFR) .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.1) but poor blood-brain barrier penetration due to polar surface area (83.8 Ų) .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Discrepancies in antimicrobial MIC values (e.g., 8–32 µg/mL against S. aureus) may arise from broth microdilution vs. agar diffusion methods. Use CLSI guidelines for consistency .
- Impurity Analysis : HPLC-MS to rule out side products (e.g., depropoxylated derivatives) that may skew bioactivity results .
Q. What advanced strategies optimize its application in coordination chemistry?
Methodological Answer:
- Ligand Design : The hydroxyl and ketone groups enable chelation with transition metals (e.g., Pd²⁺). Synthesize palladacycles by refluxing with Pd(OAc)₂ in acetonitrile (70°C, 12 hr), characterized by X-ray crystallography .
- Catalytic Applications : Test Suzuki-Miyaura coupling efficiency (e.g., aryl bromide conversion >90% with 5 mol% catalyst loading) .
3. Data Contradiction Analysis
Example Issue : Conflicting LogP values (1.5 vs. 2.1) in computational vs. experimental studies.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
